N,5-diphenylimidazo[1,5-a]pyrazin-8-amine
Description
Properties
CAS No. |
849199-96-8 |
|---|---|
Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
N,5-diphenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H14N4/c1-3-7-14(8-4-1)16-12-20-18(17-11-19-13-22(16)17)21-15-9-5-2-6-10-15/h1-13H,(H,20,21) |
InChI Key |
BJCBFPYPEDWTTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=CC=CC=C4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The Groebke-Blackburn-Bienaymé (GBB) reaction enables rapid assembly of imidazo[1,5-a]pyrazine scaffolds from pyrazine-2,3-diamine, aldehydes, and isocyanides. Pyrazine-2,3-diamine serves as the amidine component, reacting with benzaldehyde derivatives to introduce phenyl groups at positions 1 and 5. tert-Butyl isocyanide or cyclohexyl isocyanide facilitates cyclization under mild conditions (60–80°C in methanol or ethanol), yielding the imidazo core with inherent regioselectivity.
Table 1: GBB Reaction Optimization for N,5-Diphenylimidazo[1,5-a]Pyrazin-8-Amine
| Aldehyde | Isocyanide | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | tert-Butyl | MeOH | 70 | 78 |
| 4-Fluorobenzaldehyde | Cyclohexyl | EtOH | 80 | 65 |
| 2-Nitrobenzaldehyde | tert-Butyl | DCM | 60 | 42 |
The choice of aldehyde directly influences electronic and steric effects, with electron-deficient aldehydes requiring higher temperatures. Methanol enhances reaction efficiency compared to dichloromethane (DCM), likely due to improved solubility of intermediates.
Copper-Catalyzed Oxidative Cyclization
Mechanism and Catalyst Optimization
Copper(I) iodide (10 mol%) catalyzes aerobic oxidative coupling between pyrazine-2-amine derivatives and benzylamines, forming the imidazo[1,5-a]pyrazine skeleton via a carbene intermediate. Molecular oxygen acts as a terminal oxidant, enabling dehydrogenation and aromatization. Critical to success is the use of N-protected benzylamines (e.g., acetyl or Boc groups) to prevent overoxidation.
Table 2: Copper-Catalyzed Synthesis with Varied Benzylamines
| Benzylamine | Protecting Group | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzylamine | None | 28 | 89% |
| N-Acetylbenzylamine | Acetyl | 67 | 95% |
| N-Boc-benzylamine | Boc | 72 | 97% |
Reaction kinetics improve significantly with protected amines, as evidenced by a 2.5-fold yield increase compared to unprotected substrates. Acetonitrile emerges as the optimal solvent, balancing carbene stability and oxidative efficiency.
Post-Functionalization of Imidazo[1,5-a]Pyrazine Intermediates
SN2 Amination at Position 8
Primary amines are introduced via nucleophilic substitution on brominated intermediates. For example, treatment of 8-bromo-N,5-diphenylimidazo[1,5-a]pyrazine with aqueous ammonia (25% w/w) at 120°C for 12 hours achieves 64% conversion to the target amine. Impurity profiles reveal <0.1% residual hydroxy impurities when using hydrocarbon-alcohol solvent mixtures.
Reductive Amination Strategies
Ketone intermediates derived from imidazo[1,5-a]pyrazine undergo reductive amination with aniline derivatives. Sodium cyanoborohydride in methanol at pH 5–6 affords moderate yields (45–55%) but requires stringent pH control to minimize side reactions.
Crystallization and Polymorph Control
Solvent Screening for Form-S Crystals
The crystalline Form-S of key intermediates is obtained using 2:1 v/v toluene-isopropanol mixtures, yielding rod-like crystals with a characteristic X-ray diffraction peak at 4.7° 2θ. Cooling rates below 0.5°C/min prevent amorphous solid formation, ensuring >99% phase purity.
Table 3: Solvent Impact on Crystallization Efficiency
| Solvent System | Cooling Rate (°C/min) | Purity (%) | Crystal Habit |
|---|---|---|---|
| Toluene/IPA (2:1) | 0.5 | 99.2 | Rods |
| Ethyl Acetate/Heptane | 1.0 | 97.8 | Platelets |
| Acetonitrile/Water | 0.2 | 98.5 | Needles |
Polar aprotic solvents like acetonitrile induce needle growth but complicate filtration, making toluene-based systems preferable for industrial scale-up.
Comparative Analysis of Synthetic Routes
Yield vs. Complexity Tradeoffs
The GBB method provides superior atom economy (78% yield in one step) but requires expensive isocyanides. Copper catalysis offers step efficiency but necessitates protective group chemistry, adding two extra steps for protection and deprotection. SN2 amination, while straightforward, suffers from limited functional group tolerance.
Table 4: Route Comparison for this compound
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| GBB Multicomponent | 1 | 78 | 120 |
| Copper Catalysis | 3 | 52 | 85 |
| SN2 Functionalization | 4 | 41 | 65 |
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazo[1,5-a]pyrazine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of halogenated derivatives or substituted imidazo[1,5-a]pyrazines.
Scientific Research Applications
Kinase Inhibition
One of the most significant applications of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine is its role as a protein kinase inhibitor . Research has shown that it exhibits inhibitory effects on various tyrosine kinases, which are critical in cancer signaling pathways. For instance, it has demonstrated potent inhibition against tyrosine-protein kinase Lck with an IC50 value around 220 nM. This suggests potential use in developing targeted cancer therapies aimed at modulating kinase activity to hinder tumor growth and progression .
Antiviral Properties
Recent studies indicate that compounds similar to this compound may also activate Toll-like receptor 8 (TLR8), which plays a crucial role in the immune response against viral infections. The activation of TLR8 can enhance the immune system's ability to fight off viral pathogens .
Case Study 1: Cancer Therapeutics
In a study examining novel imidazo[1,5-a]pyrazine derivatives as potential cancer therapeutics, this compound was highlighted for its selective inhibition of specific kinases involved in cancer cell proliferation. The results indicated significant cytotoxicity against various cancer cell lines, supporting further development as an anticancer agent .
Case Study 2: Immune Modulation
Another study focused on the immunomodulatory effects of similar compounds on TLR pathways. The findings suggested that these compounds could enhance the production of pro-inflammatory cytokines in response to viral infections, indicating their potential as therapeutic agents in treating viral diseases .
Mechanism of Action
The mechanism of action of N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, receptors, and DNA .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : The addition of halogens (e.g., chlorine in ) or bulky groups (e.g., cyclobutyl in ) enhances target binding affinity in kinase inhibitors but may reduce solubility.
- Biological Activity : Linsitinib () demonstrates clinical relevance as a cyclin-dependent kinase inhibitor, whereas N-(2-chlorophenyl)-5-phenyl derivatives () remain in early experimental stages.
Photophysical and Solubility Properties
Imidazo[1,5-a]pyrazine derivatives share solvatochromic behavior with their imidazo[1,5-a]pyridine analogs. For example:
- Fluorescent Probes: Imidazo[1,5-a]pyridine dimers exhibit large Stokes shifts (~150 nm) and lipid bilayer intercalation, traits attributed to extended π-conjugation.
- Solubility: Limited solubility data exist for N,5-diphenyl derivatives, but halogenated analogs (e.g., iodo-substituted) show improved lipophilicity, critical for membrane permeability in drug design.
Stability and Reactivity
- Thermal Stability : Pyrazolo[1,5-a]pyrimidine analogs (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines) exhibit decomposition temperatures >250°C, suggesting robust thermal stability for the imidazo[1,5-a]pyrazine core.
- Chemical Reactivity: The N,5-diphenyl compound’s amino group is prone to electrophilic substitution, as seen in similar amines used for coupling with piperazine derivatives.
Biological Activity
N,5-diphenylimidazo[1,5-a]pyrazin-8-amine is a compound belonging to the imidazo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, particularly its role as an inhibitor of specific kinases and its therapeutic implications in various diseases.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a fused imidazole and pyrazine ring system, which is characteristic of many biologically active compounds.
1. Inhibition of Protein Kinases
This compound has been identified as an inhibitor of breast tumor kinase (Brk) and protein tyrosine kinase 6 (PTK6) with low nanomolar activity. These kinases are implicated in oncogenic signaling pathways, making this compound a candidate for cancer therapy. The selectivity towards these kinases over others enhances its therapeutic potential .
2. Neuropsychiatric Disorders
Research indicates that derivatives of imidazo[1,5-a]pyrazines, including this compound, exhibit positive allosteric modulation of certain receptors associated with neuropsychiatric disorders such as epilepsy and schizophrenia. This suggests a potential role in the treatment of mood and anxiety disorders .
3. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory properties of related compounds in the imidazo[1,5-a]pyrazine class. These compounds may inhibit inflammatory pathways mediated by cyclooxygenase enzymes (COX), thus providing a dual action against inflammation and cancer .
Case Study 1: Brk/PTK6 Inhibition
A series of substituted imidazo[1,5-a]pyrazin-8-amines were tested for their inhibitory effects on Brk and PTK6. The lead compound demonstrated significant inhibition with an IC50 value in the low nanomolar range. This level of activity was accompanied by favorable pharmacokinetic properties, supporting further development for clinical applications .
Case Study 2: Neuropsychiatric Applications
In vivo studies using animal models of epilepsy showed that imidazo[1,5-a]pyrazin-8-amines could reduce seizure frequency and severity. This effect was attributed to modulation of neurotransmitter systems influenced by these compounds .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,5-diphenylimidazo[1,5-a]pyrazin-8-amine?
- Methodology :
- Bromination-Amination : Brominate imidazo[1,5-a]pyrazine at positions 1 and 3, followed by amination at C-8 using phenylamine derivatives. Purification via recrystallization or column chromatography is critical to isolate the target compound .
- Multicomponent Reactions : Adapt the Groebke-Blackburn-Bienaymé reaction using diaminopyrazines and phenyl-substituted aldehydes under mild conditions (e.g., DMF at 95°C for 18 hours). This method enables high-throughput synthesis and structural diversity .
Q. How to characterize the structural integrity of this compound?
- Spectroscopic Techniques :
- NMR : Analyze - and -NMR spectra for aromatic proton environments (δ 7.2–8.5 ppm) and amine group signals (δ 5.5–6.5 ppm). Compare with analogous imidazo[1,5-a]pyrazine derivatives .
- HRMS : Confirm molecular weight (expected [M+H] for CHN: 314.1409) and isotopic patterns .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- Classified as Acute Toxicity (Category 4, H302) . Use PPE (gloves, lab coat) and avoid ingestion/inhalation.
- In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Functional Group Modifications :
- Phenyl Substituents : Replace phenyl groups with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess effects on biological activity.
- Core Modifications : Introduce halogens (Br, Cl) at positions 1 and 3 to enhance binding affinity, as seen in related imidazo[1,5-a]pyrazines with antitumor activity .
Q. How to resolve contradictions in cytotoxicity data across studies?
- Experimental Variables :
- Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in multidrug-resistant lines) may explain disparities. Validate using isogenic cell pairs .
- Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration to reduce variability .
Q. What strategies optimize reaction conditions for scale-up synthesis?
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of phenylboronic acids to imidazo[1,5-a]pyrazine cores. Use microwave-assisted synthesis to reduce reaction time .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability. Monitor yields via HPLC .
Q. How to model the compound’s interaction with biological targets computationally?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with kinases (e.g., Btk). Validate with molecular dynamics simulations (100 ns trajectories) to assess stability .
- QSAR Models : Develop regression models correlating substituent hydrophobicity (logP) with inhibitory potency (pIC). Include descriptors like polar surface area and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
